molecular formula C19H20O4 B1427678 Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate CAS No. 1375068-97-5

Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate

Cat. No.: B1427678
CAS No.: 1375068-97-5
M. Wt: 312.4 g/mol
InChI Key: XPURNHDUQKEISG-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate is an organic compound with the molecular formula C19H20O4. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an oxoethyl group attached to a phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate typically involves the esterification of 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid, ethanol, sulfuric acid.

    Reaction Conditions: Reflux, typically at temperatures around 78-80°C.

    Procedure: The benzoic acid derivative is dissolved in ethanol, and a few drops of sulfuric acid are added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoic acid.

    Reduction: Formation of Ethyl 4-[3-(2-hydroxyethyl)phenyl]benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate can be compared with other similar compounds such as:

    Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Similar structure but with different substitution patterns on the benzene ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Propyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate: Similar structure but with a propyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-22-18(20)13-14-6-5-7-17(12-14)15-8-10-16(11-9-15)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPURNHDUQKEISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742989
Record name Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-97-5
Record name Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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